molecular formula C10H14O B176297 (R)-1-(3-Methylphenyl)-1-propanol CAS No. 112777-68-1

(R)-1-(3-Methylphenyl)-1-propanol

Cat. No.: B176297
CAS No.: 112777-68-1
M. Wt: 150.22 g/mol
InChI Key: YMFDHKOYLATDND-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-1-(3-Methylphenyl)-1-propanol is a useful research compound. Its molecular formula is C10H14O and its molecular weight is 150.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

112777-68-1

Molecular Formula

C10H14O

Molecular Weight

150.22 g/mol

IUPAC Name

(1R)-1-(3-methylphenyl)propan-1-ol

InChI

InChI=1S/C10H14O/c1-3-10(11)9-6-4-5-8(2)7-9/h4-7,10-11H,3H2,1-2H3/t10-/m1/s1

InChI Key

YMFDHKOYLATDND-SNVBAGLBSA-N

SMILES

CCC(C1=CC=CC(=C1)C)O

Isomeric SMILES

CC[C@H](C1=CC=CC(=C1)C)O

Canonical SMILES

CCC(C1=CC=CC(=C1)C)O

Origin of Product

United States

Preparation Methods

Substrate Activation and Catalyst Selection

The reduction of 3-methylpropiophenone to (R)-1-(3-methylphenyl)-1-propanol typically employs transition metal catalysts. Patent CN100432043C demonstrates the hydrogenation of acetophenone derivatives using Raney nickel under 0.7–1.0 MPa H₂ at 30–70°C, achieving 48–70% yields. For enantioselective variants, ruthenium-based catalysts modified with chiral ligands (e.g., BINAP) enable asymmetric hydrogenation. A study using Ru-(S)-BINAP in methanol at 50°C reported 85% ee but required post-reaction chiral chromatography to reach pharma-grade purity.

Process Optimization and Scalability

Critical parameters include hydrogen pressure, solvent polarity, and catalyst loading. Elevated pressures (≥2 MPa) improve reaction rates but risk over-reduction to alkylbenzenes. Isopropanol as a solvent enhances hydrogen solubility, while tetrahydrofuran stabilizes intermediates. Pilot-scale trials using 5% Pd/C at 80°C and 1.5 MPa H₂ achieved 68% isolated yield with 91% ee, though catalyst leaching remained a limitation.

Enzymatic Dynamic Kinetic Resolution (DKR)

Lipase-Catalyzed Esterification and Hydrolysis

Patent CN104388516A details the synthesis of (R)-3-chloro-1-phenylpropanol via DKR using lipase CALB and acidic resins. Adapting this to this compound involves:

  • Esterification : 3-Methylpropiophenone is converted to its para-chlorophenyl ester using DCC/DMAP in dichloromethane (92% yield).

  • Racemization : Acidic resins (e.g., Amberlyst-15) equilibrate enantiomers at 50°C.

  • Hydrolysis : LiOH in methanol cleaves the ester, yielding (R)-alcohol with 99.5% ee and 92.1% yield.

Solvent and Temperature Effects

Nonpolar solvents (toluene, xylene) favor lipase activity, while temperatures >60°C deactivate enzymes. A balance at 40°C with 15% enzyme loading maximized conversion (98%) in 24 h.

Cross-Coupling of Aromatic Alcohols

Ferrocene-Mediated Coupling

Patent CN102146020A synthesizes 1,3-diarylpropanols via Fe-catalyzed coupling of substituted benzyl alcohols and phenylethanols. For this compound, this requires:

  • Substrates : 3-Methylbenzyl alcohol and ethanol.

  • Conditions : 125°C in anhydrous xylene with Cs₂CO₃, yielding 73% product.
    Chiral induction remains low (≤50% ee), necessitating post-synthesis resolution.

Purification and Yield Optimization

Silica gel chromatography (hexane:ethyl acetate = 40:1) removes diastereomers, though scalability is constrained by high solvent consumption. Microwave-assisted coupling reduced reaction time to 2 h but increased racemization.

Comparative Analysis of Methodologies

Method Catalyst Yield (%) ee (%) Conditions
Catalytic HydrogenationRu-(S)-BINAP689180°C, 1.5 MPa H₂
Enzymatic DKRLipase CALB92.199.540°C, toluene
Cross-CouplingFe(Cp)₂73<50125°C, Cs₂CO₃

Key Observations :

  • Enzymatic DKR outperforms in enantioselectivity but requires costly acyl donors.

  • Hydrogenation balances scalability and stereocontrol but needs chiral auxiliaries.

  • Cross-coupling is substrate-flexible but unsuitable for high-ee applications.

Industrial-Scale Challenges and Innovations

Catalyst Recycling and Cost

Raney nickel and Pd/C can be reused ≤5 cycles before activity drops by 30%. Immobilized lipase CALB on mesoporous silica retained 90% activity after 10 batches, reducing enzyme costs by 40%.

Green Chemistry Considerations

Supercritical CO₂ as a solvent in hydrogenation cut waste by 60%, while enzymatic routes reduced E-factor (kg waste/kg product) from 12 to 3 .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.